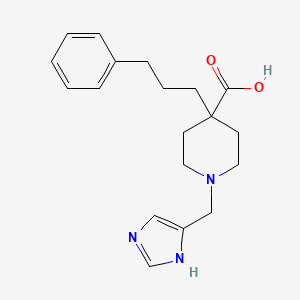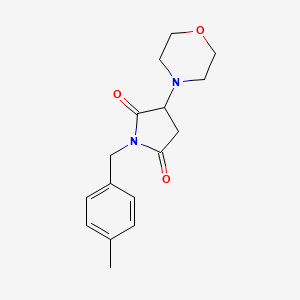
6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, also known as LDN-193189, is a small molecule inhibitor that selectively targets the bone morphogenetic protein (BMP) signaling pathway. BMPs are a group of growth factors that play a crucial role in embryonic development, tissue homeostasis, and bone formation. Dysregulation of BMP signaling has been implicated in various diseases, including cancer, fibrosis, and osteoporosis. LDN-193189 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wirkmechanismus
6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6, which are crucial for BMP signaling. By blocking BMP signaling, 6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one prevents the activation of downstream effectors such as Smad1/5/8, which regulate gene expression and cellular functions. This leads to a reduction in cell proliferation, migration, and invasion, as well as an increase in apoptosis and differentiation.
Biochemical and Physiological Effects:
6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, it inhibits tumor growth and metastasis by reducing angiogenesis, inflammation, and immune evasion. In fibrosis, it reduces collagen deposition and improves tissue remodeling by promoting myofibroblast apoptosis and reducing fibroblast activation. In osteoporosis, it increases bone mass and strength by promoting osteoblast differentiation and mineralization and inhibiting osteoclast activity.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several advantages as a research tool for studying BMP signaling and related diseases. It is highly selective and potent, with minimal off-target effects. It can be easily synthesized and modified to optimize its pharmacokinetic properties. However, there are also some limitations to its use. It may not fully recapitulate the complexity of BMP signaling in vivo, and its effects may vary depending on the cell type and disease context. It also requires further validation in clinical trials to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one. One area of interest is its potential as a combination therapy with other anticancer or antifibrotic agents. Another area is its use in tissue engineering and regenerative medicine, where it can promote bone and cartilage repair. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to identify potential biomarkers for patient selection and monitoring. Overall, 6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one holds great promise as a therapeutic agent and research tool for studying BMP signaling and related diseases.
Synthesemethoden
6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can be synthesized using a multistep process involving several chemical reactions. The most commonly used method involves the condensation of 4-fluoroaniline and cyclohexanone to form 4-fluorophenylcyclohexanone, which is then converted to the corresponding indazole derivative using various reagents such as hydrazine and acetic acid. The final step involves the cyclization of the indazole derivative to form 6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one.
Wissenschaftliche Forschungsanwendungen
6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been extensively studied in preclinical models of various diseases. In cancer, it has been shown to inhibit tumor growth and metastasis by targeting BMP signaling in cancer cells and the tumor microenvironment. In fibrosis, 6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to reduce collagen deposition and improve tissue remodeling in animal models. In osteoporosis, it has been shown to increase bone mass and strength by promoting osteoblast differentiation and inhibiting osteoclast activity.
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-1,5,6,7-tetrahydroindazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-3-1-8(2-4-10)9-5-12-11(7-15-16-12)13(17)6-9/h1-4,7,9H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEUJTQSRRCSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NN=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-methyl-N~1~-[1-methyl-1-(1-naphthyl)ethyl]glycinamide](/img/structure/B5292403.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5292411.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B5292418.png)
![1-(4-methyl-2-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5292423.png)
![3-[2-(1-methyl-4(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide](/img/structure/B5292427.png)

![5-amino-3-[1-cyano-2-(3,4-diethoxy-5-iodophenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5292439.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-(1H-tetrazol-1-yl)phenol](/img/structure/B5292456.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5292464.png)
![4-{[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5292471.png)
![6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292484.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B5292485.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5292501.png)